N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring and a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Synthesis of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be done by reacting the pyrazole derivative with a suitable nitrile, such as malononitrile, in the presence of a base like sodium ethoxide.
Coupling with Cyclohexene Carboxamide: The final step involves coupling the pyrimidine-pyrazole intermediate with cyclohex-3-enecarboxamide. This can be achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and pyrimidine rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols of the cyclohexene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)cyclohex-3-enecarboxamide: This compound has a pyridazine ring instead of a pyrimidine ring.
3,5-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring but differ in the substituents attached to it.
Cyclohexene carboxamide derivatives: These compounds share the cyclohexene carboxamide group but differ in the other functional groups attached.
Uniqueness
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a cyclohexene carboxamide group
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDMQCPUXLBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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